molecular formula C22H18N4O2 B3290075 (Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide CAS No. 862810-93-3

(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide

Cat. No.: B3290075
CAS No.: 862810-93-3
M. Wt: 370.4 g/mol
InChI Key: BNGRBSJKYJSMON-FLIBITNWSA-N
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Description

(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide is a complex organic compound featuring an imidazo[1,2-a]pyrimidin-2-yl group attached to a 2-methoxyphenyl ring, which is further linked to a 3-phenylacrylamide moiety

Properties

IUPAC Name

(Z)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-28-20-10-9-17(19-15-26-13-5-12-23-22(26)25-19)14-18(20)24-21(27)11-8-16-6-3-2-4-7-16/h2-15H,1H3,(H,24,27)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGRBSJKYJSMON-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core. This can be achieved through condensation reactions, multicomponent reactions, or intramolecular cyclizations. The 2-methoxyphenyl group is then introduced, followed by the attachment of the 3-phenylacrylamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenylacrylamide moiety can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed on the imidazo[1,2-a]pyrimidin-2-yl group.

  • Substitution: : Various substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Typical reagents include halogens (e.g., Br₂, Cl₂) and strong bases (e.g., NaOH, KOH).

Major Products Formed

  • Oxidation: : Formation of oxo derivatives of the phenylacrylamide group.

  • Reduction: : Reduced forms of the imidazo[1,2-a]pyrimidin-2-yl group.

  • Substitution: : Halogenated or alkylated derivatives of the aromatic rings.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that imidazo[1,2-a]pyrimidine derivatives exhibit notable antimicrobial activity. A study involving a series of imidazo[1,2-a]pyrimidine derivatives showed that many compounds displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The mechanism often involves interference with bacterial DNA synthesis or protein function.

Anticancer Activity

Compounds containing imidazo[1,2-a]pyrimidine moieties have been investigated for their anticancer properties. Specifically, derivatives that inhibit c-KIT kinase have been identified as potential treatments for gastrointestinal stromal tumors (GIST) and other malignancies associated with c-KIT mutations . The ability of these compounds to target specific mutations makes them valuable in personalized medicine approaches.

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial activity of various imidazo[1,2-a]pyrimidine derivatives, it was found that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) lower than established antibiotics like streptomycin against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Research

A patent application detailed the use of imidazo[1,2-a]pyridine derivatives as inhibitors of c-KIT kinase across various mutations. This research emphasizes the role of these compounds in treating resistant forms of cancer and highlights their potential for further development into clinical therapies .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/PathwayReference
Imidazo[1,2-a]pyrimidine Derivative 1AntibacterialS. aureus, E. coli
Imidazo[1,2-a]pyrimidine Derivative 2Anticancerc-KIT kinase (GIST)
Imidazo[1,2-a]pyrimidine Derivative 3AntimicrobialVarious Gram-positive/negative bacteria

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • Imidazo[1,2-a]pyridines: : Similar heterocyclic structures with potential medicinal applications.

  • Phenylacrylamides: : Compounds with similar acrylamide moieties used in various chemical reactions.

  • Substituted phenols: : Compounds with methoxyphenyl groups used in organic synthesis.

These compounds share structural similarities but may differ in their specific applications and biological activities.

Biological Activity

(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyrimidine moiety, which is known for its pharmacological significance. The structural formula can be summarized as follows:

  • IUPAC Name : (Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide
  • Molecular Formula : C₁₃H₁₂N₄O
  • Molecular Weight : 240.26 g/mol

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit notable antibacterial properties. A study involving a series of synthesized imidazo[1,2-a]pyrimidine derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. The results showed moderate to potent activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives

CompoundBacteria TestedMIC (µg/mL)Activity Level
(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamideS. aureus< 50Moderate
E. coli< 100Moderate
Pseudomonas aeruginosa< 75Moderate

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies on related imidazo[1,2-a]pyrimidine derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action appears to involve the inhibition of key cellular pathways associated with cancer proliferation .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Selectivity Index
(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamideMDA-MB-2317.84High
HepG214.65Moderate

The biological activity of (Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Many compounds in this class are known to inhibit enzymes critical for DNA replication and repair.
  • Disruption of Microtubule Dynamics : Some studies suggest that these compounds may interfere with microtubule assembly, which is crucial for cell division .
  • Induction of Apoptosis : Evidence points toward the ability of these compounds to trigger programmed cell death in cancer cells through various signaling pathways .

Study on Antimicrobial Properties

A recent study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their antimicrobial properties using standard methods such as agar well diffusion and broth microdilution. The results indicated that the target compound exhibited significant antibacterial activity comparable to established antibiotics .

Study on Anticancer Efficacy

In another investigation focusing on anticancer properties, researchers assessed the cytotoxic effects of imidazo[1,2-a]pyrimidine derivatives on several cancer cell lines. The findings revealed that these compounds not only inhibited cell growth but also induced apoptosis in treated cells .

Q & A

Q. What synthetic methodologies are recommended for preparing (Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide?

The synthesis typically involves a multi-step approach:

  • Core Formation : Cyclocondensation of 2-aminopyrimidine derivatives with α-bromoketones to construct the imidazo[1,2-a]pyrimidine core .
  • Acrylamide Coupling : A Michael addition or Wittig reaction to introduce the (Z)-configured 3-phenylacrylamide moiety, with strict control of stereochemistry using catalysts like palladium or chiral bases .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (solvent: ethanol/water) to achieve >95% purity, verified via HPLC .

Q. How is the structural integrity of this compound validated in academic research?

Key techniques include:

  • X-ray Crystallography : Resolves the (Z)-configuration and confirms planarity of the acrylamide group .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assigns methoxy (-OCH₃) and imidazo[1,2-a]pyrimidine proton environments (e.g., δ 7.2–8.5 ppm for aromatic protons) .
    • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 428.18) .

Q. What preliminary biological screening assays are applicable for this compound?

  • Enzyme Inhibition : Kinase or phosphodiesterase (PDE) assays using fluorescence polarization or ADP-Glo™ kits .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported in µM ranges .
  • Solubility/Stability : PBS (pH 7.4) and simulated gastric fluid studies to assess pharmacokinetic viability .

Advanced Research Questions

Q. How can non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s bioactivity?

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions in the crystal lattice. For example, π-π stacking between imidazo[1,2-a]pyrimidine and phenyl groups enhances stability, while C-H···O hydrogen bonds improve solubility .
  • Molecular Dynamics Simulations : Predict binding affinities to targets like kinases, highlighting residues (e.g., Lys123, Glu205) critical for ligand-receptor interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Refinement : Re-test ambiguous IC₅₀ values using orthogonal assays (e.g., SPR vs. fluorescence) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may explain off-target effects .
  • Structural Analog Comparison : Compare with derivatives (e.g., sulfonamide or oxadiazole analogs) to isolate substituent-specific effects .

Q. How can synthetic routes be optimized for scalability without compromising stereochemical purity?

  • Catalyst Screening : Replace Pd(OAc)₂ with cheaper Ni or Cu catalysts for acrylamide coupling, monitoring enantiomeric excess via chiral HPLC .
  • Flow Chemistry : Continuous flow reactors reduce polyphosphoric acid usage (from 50 g to 5 g per batch) in cyclization steps, improving yield from 65% to 82% .
  • Green Solvents : Substitute DMF with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .

Methodological Notes

  • Advanced Techniques : Prioritize peer-reviewed protocols from journals (e.g., Journal of Molecular Structure) and patents (e.g., Novartis AG filings) .
  • Contradiction Management : Cross-reference biological data with structural analogs (e.g., imazosulfuron derivatives) to identify assay-specific artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide
Reactant of Route 2
Reactant of Route 2
(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.